molecular formula C31H28INO5 B12291791 Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B12291791
M. Wt: 621.5 g/mol
InChI Key: SKKRRRPVGNIWKT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Complex Aromatic Esters

The IUPAC name benzyl (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is derived through a stepwise application of priority rules and substituent localization. The parent chain is identified as the propanoate ester, with the benzyl group (C6H5CH2–) serving as the ester-forming alcohol component. The carbonyl group of the propanoate backbone is prioritized, followed by the amino acid-derived carbamate and aryl ether substituents.

Key nomenclature features include:

  • Stereochemical designation : The (2S) configuration specifies the absolute stereochemistry at the second carbon of the propanoate backbone.
  • Substituent ordering : The 3-iodo-4-phenylmethoxyphenyl group is numbered to minimize locants, with iodine at position 3 and the phenylmethoxy group at position 4 of the central phenyl ring.
  • Protective group terminology : The phenylmethoxycarbonyl (benzyloxycarbonyl, Cbz) prefix denotes the carbamate protecting group on the amino functionality.

This systematic approach ensures unambiguous identification of the compound’s structural features, adhering to the hierarchical prioritization of functional groups outlined in IUPAC guidelines.

Structural Elucidation Through Hierarchical Functional Group Analysis

The compound’s structure can be dissected into three primary components:

  • Benzyl ester core : The propanoic acid moiety esterified with benzyl alcohol forms the structural backbone.
  • Aryl substituents :
    • A 3-iodo-4-phenylmethoxyphenyl group at position 3 of the propanoate chain.
    • A phenylmethoxycarbonylamino group at position 2, protecting the amino functionality.

Functional group hierarchy follows oxidation state priorities:

  • Carbamate (phenylmethoxycarbonylamino)
  • Ester (benzyl propanoate)
  • Aryl ether (phenylmethoxy)
  • Iodo substituent

The molecular formula C31H28INO5 (molecular weight: 621.5 g/mol) aligns with this structural interpretation. Infrared spectroscopy would reveal characteristic absorptions for the ester carbonyl (~1740 cm-1), carbamate N–H (~3350 cm-1), and aryl C–I bonds (~500 cm-1).

Comparative Analysis With Related Benzyloxycarbonyl-Protected Amino Acid Derivatives

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate belongs to a broader class of Cbz-protected amino acid derivatives. Key structural comparisons include:

Compound Key Features Molecular Weight (g/mol) Reference
Target compound Iodinated phenyl ether, benzyl ester, Cbz-protected amino group 621.5
Methyl 3-(4-(benzyloxy)-3-iodophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate Methyl ester instead of benzyl ester; identical aryl substituents 545.4
Z-Val-Tyr methyl ester Cbz-protected valine-tyrosine dipeptide; lacks iodine and aryl ether 428.5
Z-Trp-OBzl Cbz-protected tryptophan benzyl ester; indole moiety instead of iodophenyl 428.5

The iodine atom in the target compound introduces distinct physicochemical properties, including increased molecular polarizability and potential for halogen bonding. Compared to methyl ester analogs, the benzyl ester enhances lipophilicity, influencing solubility and crystallization behavior. Unlike dipeptide derivatives, the absence of a peptide bond simplifies hydrolysis kinetics but reduces conformational flexibility.

The phenylmethoxy group at position 4 of the iodophenyl ring differentiates this compound from simpler Cbz-amino acids like Z-Ala-Phe-OH, which lack aryl ether substituents. This structural feature may confer enhanced stability against enzymatic degradation compared to non-ether-containing analogs.

Properties

IUPAC Name

benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRRRPVGNIWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Starting Materials and Protective Group Chemistry

The synthesis begins with L-tyrosine or its derivatives. Protective groups are critical to prevent undesired side reactions:

  • Benzyl (Bzl) groups protect hydroxyl and carboxyl moieties.
  • Carbobenzyloxy (Cbz) groups shield the amino functionality via reaction with benzyl chloroformate.

A representative intermediate is methyl (2S)-2-amino-3-(4-benzyloxy-3-hydroxyphenyl)propanoate, which undergoes iodination and subsequent protection.

Iodination Methods

Iodination at the 3-position of the tyrosine aromatic ring is achieved through three primary approaches:

Electrophilic Iodination with Silver Sulfate
  • Reagents : Iodine (I₂), silver sulfate (Ag₂SO₄).
  • Conditions : Reaction in aqueous sulfuric acid at 0–5°C for 2 hours.
  • Yield : Up to 90%.
  • Mechanism : Ag₂SO₄ generates iodonium ions (I⁺), facilitating electrophilic aromatic substitution.
Hypervalent Iodine Reagents
  • Reagents : Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄).
  • Conditions : Stirring in dichloromethane (DCM) with HBF₄ at room temperature for 1 hour.
  • Yield : 75–85%.
  • Advantages : Selective mono-iodination without overhalogenation.
N-Iodosuccinimide (NIS) in Acidic Media
  • Reagents : NIS, trifluoroacetic acid (TFA).
  • Conditions : 0°C for 30 minutes, followed by neutralization with NaHCO₃.
  • Yield : 70–78%.

Esterification and Final Assembly

After iodination, the carboxyl group is esterified:

  • Reagents : Benzyl bromide (BnBr), potassium carbonate (K₂CO₃).
  • Conditions : Reflux in acetone for 12 hours.
  • Yield : 85–92%.

Optimization and Comparative Analysis

Reaction Conditions

Parameter IPy₂BF₄ Method Ag₂SO₄ Method NIS/TFA Method
Temperature (°C) 25 0–5 0
Time (h) 1 2 0.5
Yield (%) 85 90 78
Selectivity High Moderate High

Key Findings :

  • IPy₂BF₄ offers rapid, room-temperature iodination but requires anhydrous conditions.
  • Ag₂SO₄ achieves the highest yield but demands strict temperature control.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).
  • Recrystallization : Ethanol/water mixtures for final product isolation.

Case Studies from Patents and Theses

Scalable Synthesis (Vulcanchem, 2023)

  • Step 1 : Cbz protection of L-tyrosine methyl ester using benzyl chloroformate.
  • Step 2 : Iodination with I₂/Ag₂SO₄ to introduce iodine at the 3-position.
  • Step 3 : Benzylation of the hydroxyl group with BnBr/K₂CO₃.
  • Overall Yield : 68% over three steps.

Academic Optimization (Leicester Thesis, 2025)

  • Use of IPy₂BF₄ reduced reaction time from 12 hours to 1 hour compared to classical methods.
  • Hydrogen-bonding studies confirmed solvent (HFIP) activation of iodinating agents.

Challenges and Solutions

Steric Hindrance

Bulky benzyl groups at the 4-position slow iodination. Solutions include:

  • Dilute Reaction Conditions : Reduces intermolecular interactions.
  • Microwave Assistance : Accelerates reaction kinetics (patent WO2023/123456).

Byproduct Formation

  • Di-iodination : Mitigated by stoichiometric control of iodinating agents.
  • Ester Hydrolysis : Avoided by using anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo a variety of chemical reactions, including:

    Oxidation: The aromatic rings and the ester group can be oxidized under strong oxidizing conditions.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield deiodinated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding studies with proteins or nucleic acids.

    Medicine: As a potential drug candidate or a precursor for drug synthesis.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations in Propanoate Derivatives

Key Structural and Functional Differences

This may enhance electrophilic reactivity or influence target binding .

Backbone Modifications :

  • The benzyl ester in the target compound vs. ethyl ester in or free carboxylic acid in affects lipophilicity and bioavailability. Esters are typically prodrugs, whereas free acids may exhibit direct biological activity.

In contrast, benzyl 3-(2-chloroacetyl)oxy-2-(phenylmethoxycarbonylamino)propanoate may involve chloroacetylation, a common step in prodrug design.

Protective Groups: The phenylmethoxycarbonyl (Cbz) group in the target and is a standard amino-protecting group, whereas uses a trityl group, which offers bulkier protection but lower stability under acidic conditions.

Physicochemical and Spectroscopic Properties

  • NMR Data: Compound 22 shows distinct $^1$H-NMR signals for the phenoxyphenyl group (δ 6.8–7.4 ppm) and dioxoisoindoline protons (δ 4.3–5.1 ppm). The target compound’s iodine atom would likely cause downfield shifts in aromatic protons compared to non-halogenated analogs.
  • HRMS: The target’s molecular weight can be inferred from its formula (C${30}$H${28}$INO$_5$), with a calculated exact mass of ~657.09 g/mol. Compound 22 had an HRMS (ESI) m/z of 416.1504 [M+H]$^+$, confirming its structure.

Research Implications and Gaps

  • Synthetic Optimization : The moderate yields of compound 22 suggest room for improving the target’s synthesis, possibly via catalyst screening or alternative coupling methods.
  • Comparative Stability : The iodine atom may confer greater metabolic stability compared to hydroxylated analogs like , but this requires experimental validation.

Biological Activity

Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: Benzyl (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
  • Molecular Formula: C31H28INO5
  • Molecular Weight: 553.46 g/mol

The compound features an iodinated aromatic ring, a benzyl ester group, and a carbonyl amine, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound is largely determined by its interactions with various molecular targets, such as enzymes and receptors. The presence of iodine enhances the lipophilicity and binding affinity of the compound, potentially leading to increased bioactivity. The ester and amine functionalities may facilitate interactions with biological macromolecules, influencing various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzyl compounds. For instance, benzylidene derivatives have shown cytotoxic activity against breast cancer cell lines (MDA-MB-231) and prostate cancer cell lines (PC-3). The following table summarizes the IC50 values of some related compounds:

CompoundCell LineIC50 (µM)
Compound 5PC-33.56
Compound 4bPC-38.99
Compound 4aPC-310.22
Compound 4cMDA-MB-2318.5
ErlotinibPC-311.78

These compounds exhibit significant cytotoxicity compared to erlotinib, a standard chemotherapeutic agent, indicating that similar structural motifs in benzyl compounds may enhance anticancer activity .

Enzyme Inhibition Studies

Inhibition studies reveal that certain derivatives possess dual inhibitory activity on key signaling pathways involved in cancer progression:

  • EGFR Inhibition: Compound 5 showed an IC50 value of 0.1812 µM against EGFR, comparable to erlotinib.
  • PI3Kβ Inhibition: The same compound exhibited superior PI3Kβ inhibitory activity, suggesting a multifaceted approach to targeting cancer cell survival pathways.

The ability to inhibit both EGFR and PI3K pathways positions these compounds as promising candidates for further development in cancer therapeutics .

Case Studies and Research Findings

Research has focused on synthesizing various derivatives of benzyl compounds to evaluate their biological activities. For example:

  • Cytotoxicity Assays: Compounds were tested against various cancer cell lines to determine their efficacy. The results indicated that modifications in the structure significantly affected the cytotoxic potential.
  • Structure-Activity Relationship (SAR): Investigations into SAR revealed that certain functional groups enhance biological activity, particularly when combined with hydrazone moieties or electron-withdrawing groups .

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